4-Hydroxyphenylacetaldehyde

Catalog No.
S600085
CAS No.
7339-87-9
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyphenylacetaldehyde

CAS Number

7339-87-9

Product Name

4-Hydroxyphenylacetaldehyde

IUPAC Name

2-(4-hydroxyphenyl)acetaldehyde

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,6,10H,5H2

InChI Key

IPRPPFIAVHPVJH-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-hydroxyphenylacetaldehyde, p-hydroxyphenylacetaldehyde, pOH-Ph-CH2CHO

Canonical SMILES

C1=CC(=CC=C1CC=O)O

The exact mass of the compound 4-Hydroxyphenylacetaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of phenylacetaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxyphenylacetaldehyde (CAS: 7339-87-9) is an aromatic aldehyde that serves as a critical intermediate in diverse biological and chemical syntheses.[1][2] It is structurally defined by a phenyl ring substituted with both a hydroxyl group and an acetaldehyde moiety, making it a reactive precursor for multi-step organic synthesis.[1] This compound is a key building block in the biosynthesis of benzylisoquinoline alkaloids like morphine and berberine and is a metabolic intermediate of tyramine in humans.[2][3] Its utility extends to the pharmaceutical industry as a precursor for drugs and to the flavor and fragrance industry.[1][2][4]

Direct substitution of 4-Hydroxyphenylacetaldehyde with its common metabolic relatives—the corresponding acid (4-hydroxyphenylacetic acid) or alcohol (tyrosol)—is chemically unviable for specific synthetic goals. The aldehyde functionality is essential for key carbon-carbon bond-forming reactions, such as the Pictet-Spengler reaction with dopamine, which is the foundational step for synthesizing an entire class of benzylisoquinoline alkaloids.[2][5] Neither the carboxylic acid nor the alcohol can undergo this critical condensation reaction. Furthermore, the aldehyde is prone to oxidation into the less reactive 4-hydroxyphenylacetic acid, a common process impurity that must be minimized, highlighting the aldehyde's distinct and required reactivity for subsequent steps.[6][7] Therefore, for syntheses requiring a reactive aldehyde group for specific condensations or subsequent transformations, procuring the precise 4-Hydroxyphenylacetaldehyde is mandatory.

Essential Precursor for Alkaloid Synthesis via Pictet-Spengler Reaction

4-Hydroxyphenylacetaldehyde is a mandatory precursor for the biosynthesis of benzylisoquinoline alkaloids, a large family of pharmacologically active compounds including morphine and berberine.[2][5] The key step is the Pictet-Spengler condensation with dopamine, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine.[5] This reaction is specific to the aldehyde functionality; its corresponding alcohol (tyrosol) or acid (4-hydroxyphenylacetic acid) cannot serve as substrates for this critical C-C bond formation, making the aldehyde indispensable for this synthetic pathway.

Evidence DimensionSubstrate Specificity
Target Compound DataServes as the specific substrate for norcoclaurine synthase in the Pictet-Spengler reaction.
Comparator Or Baseline4-Hydroxyphenylacetic acid and Tyrosol (4-hydroxyphenethyl alcohol) are not substrates for this reaction.
Quantified DifferenceQualitative (absolute requirement)
ConditionsEnzymatic condensation with dopamine catalyzed by norcoclaurine synthase (NCS).

For any synthesis targeting benzylisoquinoline alkaloids, procuring 4-Hydroxyphenylacetaldehyde is non-negotiable as its common analogs are synthetically incompatible.

Processability Challenge: Inherent Instability Requires High-Purity Material to Avoid Process-Killing Side Reactions

The aldehyde group in 4-Hydroxyphenylacetaldehyde is highly susceptible to oxidation, readily converting to the corresponding carboxylic acid, 4-hydroxyphenylacetic acid.[6][7] This is a common side reaction during synthesis and storage, particularly with strong oxidizing agents, elevated temperatures, or extended reaction times.[7] A second common side reaction is the reduction to tyrosol (4-hydroxyphenylethanol).[7] Procuring high-purity material and storing it under an inert atmosphere at -20°C is critical to prevent the accumulation of these impurities, which would otherwise complicate purification and reduce yields in subsequent reactions.[6]

Evidence DimensionChemical Stability
Target Compound DataSusceptible to oxidation to 4-hydroxyphenylacetic acid and reduction to tyrosol.
Comparator Or Baseline4-hydroxyphenylacetic acid and tyrosol are the common, more stable degradation products.
Quantified DifferenceNot applicable (qualitative stability issue)
ConditionsStorage, and during chemical synthesis, especially with strong oxidants or non-optimized reaction conditions.

This inherent instability means that starting with a high-purity, well-characterized lot is crucial for reproducible outcomes, making supplier quality a key procurement variable.

Superior Precursor for Hydroxytyrosol Production Compared to Direct Tyrosol Oxidation

In engineered microbial systems for producing the high-value antioxidant hydroxytyrosol, 4-Hydroxyphenylacetaldehyde serves as a key intermediate. One synthetic pathway involves the conversion of L-tyrosine to 4-HPAA, which is then reduced to tyrosol and subsequently hydroxylated to hydroxytyrosol.[8] Preventing the competitive oxidation of 4-HPAA to 4-hydroxyphenylacetic acid by deleting the feaB gene is a critical step to maximize the carbon flux towards tyrosol and, ultimately, hydroxytyrosol.[9] In one study, a biotransformation of tyrosol to hydroxytyrosol using tyrosinase achieved a 75% yield under optimized flow chemistry conditions, demonstrating the viability of the final conversion step.[10] However, engineered pathways that route through 4-HPAA offer a de novo synthesis route from simple carbon sources, which can be more economical at scale than starting with tyrosol.[9]

Evidence DimensionRole in Biosynthetic Pathway Yield
Target Compound DataServes as a controllable intermediate node in de novo synthesis of hydroxytyrosol; preventing its oxidation is key to high yields.
Comparator Or BaselineDirect bioconversion of tyrosol to hydroxytyrosol can yield 75%.[10]
Quantified DifferencePathways utilizing 4-HPAA enable de novo synthesis from glucose, a potentially more cost-effective route than biotransformation of the more expensive precursor, tyrosol.
ConditionsEngineered E. coli and Yarrowia lipolytica strains for de novo synthesis; tyrosinase-catalyzed oxidation for biotransformation.

For large-scale, cost-effective production of hydroxytyrosol, using engineered microbes that rely on 4-HPAA as an intermediate is a more advanced and potentially cheaper strategy than simple biotransformation of tyrosol.

Core Building Block for Natural Product and Pharmaceutical Synthesis

This compound is the required starting material for any synthetic route that leverages the Pictet-Spengler condensation with dopamine to access the core scaffold of benzylisoquinoline alkaloids.[2][5] This makes it indispensable for research and manufacturing focused on this large class of pharmacologically active natural products.

Intermediate for Engineered Biosynthesis of High-Value Phenolic Antioxidants

In metabolic engineering, 4-Hydroxyphenylacetaldehyde is a critical intermediate for the de novo microbial production of hydroxytyrosol from simple sugars.[8][9] Projects aiming for scalable, cost-effective synthesis of this potent antioxidant will specify this aldehyde as a key pathway intermediate, where controlling its flux is essential for high yields.

Precursor for Specialty Flavor and Fragrance Compounds

The reactive aldehyde group allows for its use in the synthesis of various aroma chemicals.[4][11] While its direct analog phenylacetaldehyde is a known fragrance component, the hydroxyl group on 4-HPAA offers a functional handle for creating derivatives with potentially different and valuable organoleptic properties for the food and cosmetic industries.

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

136.052429494 Da

Monoisotopic Mass

136.052429494 Da

Heavy Atom Count

10

LogP

1.379

UNII

HDJ7B4KB3X

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7339-87-9

Metabolism Metabolites

2-(4-hydroxyphenyl)acetaldehyde is a known human metabolite of astemizole.

Wikipedia

4-Hydroxyphenylacetaldehyde

Dates

Last modified: 08-15-2023
Hawkins et al. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae Nature Chemical Biology, doi: 10.1038/nchembio.105, published online 10 August 2008 http://www.nature.com/naturechemicalbiology

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